molecular formula C14H13BrO B1528932 1-[(Benzyloxy)methyl]-2-bromobenzene CAS No. 81395-28-0

1-[(Benzyloxy)methyl]-2-bromobenzene

Cat. No.: B1528932
CAS No.: 81395-28-0
M. Wt: 277.16 g/mol
InChI Key: VOHVUWKSNPWPQB-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-2-bromobenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Biological Activity

1-[(Benzyloxy)methyl]-2-bromobenzene, a compound with the molecular formula C14H13BrO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H13BrO
  • CAS Number : 81395-28-0
  • IUPAC Name : this compound

The compound features a bromine atom at the ortho position relative to a benzyloxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The benzyloxy moiety can facilitate binding to enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other benzyloxy-substituted phenolic compounds.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzyloxy compounds have shown efficacy against antibiotic-resistant bacteria by disrupting microbial membrane integrity.

Inhibition of Human Monoamine Oxidases (hMAOs)

A study evaluated benzyloxy-substituted chalcones against human monoamine oxidases (hMAOs). While this compound itself was not directly tested, related compounds demonstrated significant inhibition of hMAO-B, suggesting potential neuroprotective effects .

Study on Chalcones

A series of chalcones containing benzyloxy groups were synthesized and tested for their inhibitory effects on hMAOs. Notably:

  • Compound B10 showed an IC50 value of 0.067 μM against hMAO-B.
  • The study highlighted the importance of the benzyloxy substituent in enhancing inhibitory potency .

Antiparasitic Activity

In agricultural studies, derivatives of benzyloxy compounds were tested for their acaricidal action against pests like Tetranychus urticae. The results demonstrated effective control over pest populations, indicating potential applications in pest management .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50/ActivityReference
1-Bromo-2-(benzyloxy)methylbenzenehMAO-BIC50 = 0.067 μM
Benzyldodecyldimethylammonium ChlorideAntimicrobial (MRSA)Effective at low concentrations
Chalcone B10hMAO-BIC50 = 0.067 μM
Benzyloxy-substituted derivativesAcaricidal (Tetranychus urticae)Good efficacy

Properties

IUPAC Name

1-bromo-2-(phenylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVUWKSNPWPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720174
Record name 1-[(Benzyloxy)methyl]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81395-28-0
Record name 1-Bromo-2-[(phenylmethoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81395-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)methyl]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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